Butyl [(chlorosulfanyl)methyl]carbamate
Overview
Description
“Butyl [(chlorosulfanyl)methyl]carbamate” is a carbamate compound. Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have a wide range of applications, including use as insecticides, pharmaceuticals, and polymer stabilizers .
Synthesis Analysis
Carbamates can be synthesized through a three-component coupling of amines, carbon dioxide, and halides. This process involves the use of cesium carbonate and TBAI, offering mild reaction conditions and short reaction times . Another common method for the synthesis of carbamates involves the reaction of amines with acyl halides or anhydrides .Molecular Structure Analysis
The molecular structure of carbamates involves an ester functional group (R-O-C=O) and an amine functional group (R-N-H). The specific structure of “this compound” would involve these functional groups attached to a butyl group (a four-carbon chain) and a chlorosulfanyl group .Chemical Reactions Analysis
Carbamates can undergo a variety of chemical reactions. For example, they can be used as protecting groups for amines in the synthesis of peptides. They can be installed and removed under relatively mild conditions . Carbamates can also undergo the Hofmann rearrangement, a process that involves the organic rearrangement of a carbamate to an isocyanate .Physical and Chemical Properties Analysis
The physical and chemical properties of carbamates can vary widely depending on their specific structure. For example, they can range from volatile liquids to low melting solids .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
butyl N-(chlorosulfanylmethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO2S/c1-2-3-4-10-6(9)8-5-11-7/h2-5H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTJKNZWOPGDLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NCSCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50801180 | |
Record name | Butyl [(chlorosulfanyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50801180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64831-38-5 | |
Record name | Butyl [(chlorosulfanyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50801180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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